molecular formula C7H12O2 B2635136 4-(Allyloxy)-butanal CAS No. 63880-78-4

4-(Allyloxy)-butanal

Cat. No. B2635136
CAS RN: 63880-78-4
M. Wt: 128.171
InChI Key: OGOBEXBNRNHSEO-UHFFFAOYSA-N
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Description

4-(Allyloxy)-butanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.

Scientific Research Applications

Epoxidation and Catalysis

4-(Allyloxy)-butanal and its derivatives are prominently used in the field of catalysis, particularly in epoxidation reactions. Researchers have explored the epoxidation of 1,4-bis(allyloxy)butane using hydrogen peroxide under various catalytic conditions, identifying optimal conditions and evaluating the conversion and yields of the epoxidation products (Kaczmarczyk, Januś, & Milchert, 2006). The influence of different catalysts and cocatalysts on the yield of epoxidation products has also been studied, highlighting the importance of this compound in understanding the mechanism and enhancing the efficiency of such reactions (Kaczmarczyk, Januś, & Milchert, 2007).

Polymerization and Material Synthesis

The compound is integral to the synthesis of novel materials, particularly in the field of polymerization. Studies have shown the successful synthesis of reactive precursors like 1-allyloxy-4(1-propenoxy)butane, highlighting its utility in the controlled synthesis of functionalized siloxanes. These synthesized materials demonstrate high reactivity in photoinduced cationic polymerization (Kim et al., 2003).

Renewable Energy

In the realm of renewable energy, this compound is explored as an intermediate in the synthesis of renewable diesel. The hydroxyalkylation/alkylation of 2-methylfuran with compounds like butanal, a reaction in which this compound may serve as an intermediate, has demonstrated promising results in producing diesel with higher carbon yields, indicating its potential in sustainable fuel production (Li et al., 2013).

properties

IUPAC Name

4-prop-2-enoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOBEXBNRNHSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13 mL of DMSO (246 mmol) was gradually added to a solution prepared by dissolving oxaryl chloride (5.8 mL, 66 mmol) in 123 mL of CHCl3, which solution had been cooled to −80° C., and the mixture was stirred for three minutes. 6.8 g of 4-allyloxy-1-butanol (52 mmol) was then added to the mixture. After the solution was stirred for 15 minutes, 43 mL of triethylamine (594 mmol) was added thereto and the reaction solution was stirred for 10 hours, while the temperature of the reaction solution was allowed to return to room temperature. The reaction was quenched by adding distilled water and the CHCl3 layer was separated. The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine and dried with anhydrous Na2SO4. The solvent was distilled away under reduced pressure, whereby pale yellow liquid was obtained (6.0 g, 90%).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
123 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four

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